molecular formula C5H14N3O7PS B12300222 Octicidine

Octicidine

Cat. No.: B12300222
M. Wt: 291.22 g/mol
InChI Key: LNALGAKWYMMOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octicidine is a compound derived from phaseolotoxin by the removal of the C-terminal dipeptide. It is known for its role as a transition state analog that irreversibly suppresses ornithine carbamoyltransferase

Preparation Methods

Synthetic Routes and Reaction Conditions: Octicidine is synthesized from phaseolotoxin through the removal of the C-terminal dipeptide. The specific reaction conditions for this transformation are not widely documented, but it typically involves the use of specific reagents and controlled conditions to ensure the selective removal of the dipeptide .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include steps such as purification and quality control to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Octicidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .

Scientific Research Applications

Octicidine has a wide range of scientific research applications, including:

    Chemistry: Used as a transition state analog in studies of enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its potential to inhibit ornithine carbamoyltransferase, an enzyme involved in the urea cycle.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to enzyme dysfunction.

    Industry: Utilized in the development of new chemical processes and products

Mechanism of Action

Octicidine exerts its effects by irreversibly inhibiting ornithine carbamoyltransferase. This enzyme is crucial in the urea cycle, and its inhibition can disrupt the conversion of ornithine to citrulline. The molecular targets and pathways involved in this inhibition are primarily related to the enzyme’s active site, where this compound binds and prevents its normal function .

Comparison with Similar Compounds

    Phaseolotoxin: The parent compound from which octicidine is derived.

    Ornithine Carbamoyltransferase Inhibitors: Other compounds that inhibit the same enzyme, such as N-phosphonacetyl-L-ornithine.

Uniqueness: this compound is unique due to its specific mechanism of action as a transition state analog. Unlike other inhibitors, it irreversibly binds to ornithine carbamoyltransferase, making it a potent and long-lasting inhibitor .

Properties

Molecular Formula

C5H14N3O7PS

Molecular Weight

291.22 g/mol

IUPAC Name

2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid

InChI

InChI=1S/C5H14N3O7PS/c6-4(5(9)10)2-1-3-8-16(11,12)15-17(7,13)14/h4H,1-3,6H2,(H,9,10)(H2,7,13,14)(H2,8,11,12)

InChI Key

LNALGAKWYMMOEZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CNP(=O)(O)OS(=O)(=O)N

Origin of Product

United States

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